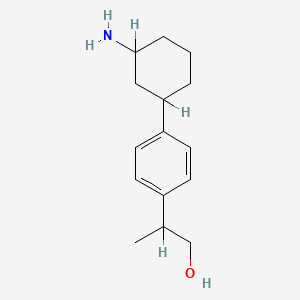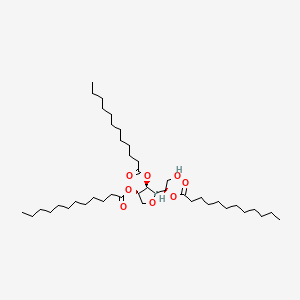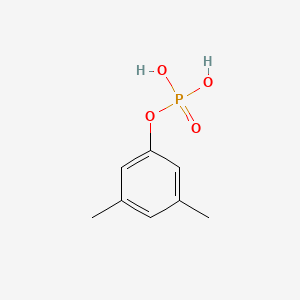
Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a phenyl group and a piperidinyl group attached to the isoquinoline core, with the hydrochloride salt form enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 1-(2-methylphenyl)-3-(4-pyridyl)isoquinoline with a suitable reagent to introduce the piperidinyl group, followed by conversion to the hydrochloride salt . The reaction conditions typically involve the use of solvents such as trifluoroethanol and catalysts like trifluoroacetic acid under microwave conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride include:
- 1-(2-Methylphenyl)-3-(4-piperidinyl)isoquinoline hydrochloride
- 3-(4-Piperidinyl)-1-phenylisoquinoline
Uniqueness
This compound is unique due to its specific structural features, such as the combination of a phenyl group and a piperidinyl group attached to the isoquinoline core. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
92124-10-2 |
|---|---|
Formule moléculaire |
C20H21ClN2 |
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
1-phenyl-3-piperidin-4-ylisoquinoline;hydrochloride |
InChI |
InChI=1S/C20H20N2.ClH/c1-2-6-16(7-3-1)20-18-9-5-4-8-17(18)14-19(22-20)15-10-12-21-13-11-15;/h1-9,14-15,21H,10-13H2;1H |
Clé InChI |
MLYHOYMQHYAIKZ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




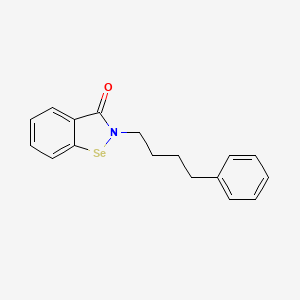


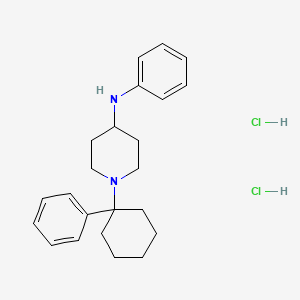
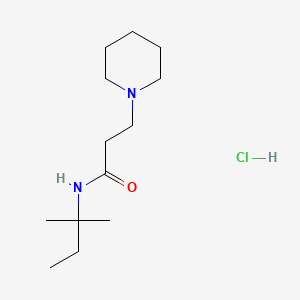
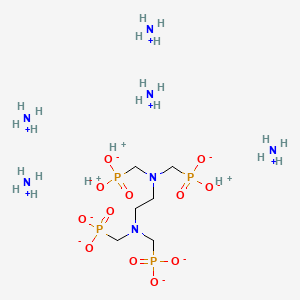

![6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12707742.png)
